

Application Notes and Protocols for PF-794 in Xenograft Mouse Models

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For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-794, also known as PF-06279794, is a potent and selective, ATP-competitive inhibitor of TRAF2- and NCK-interacting kinase (TNIK). TNIK is a critical regulator of the Wnt/β-catenin signaling pathway, which is frequently dysregulated in various cancers, particularly colorectal cancer. By inhibiting TNIK, **PF-794** disrupts the transcription of Wnt target genes, such as AXIN2 and MYC, leading to the suppression of tumor growth.[1] Preclinical studies have demonstrated that oral administration of **PF-794** leads to dose-dependent tumor growth inhibition in xenograft mouse models of colorectal cancer, highlighting its potential as a targeted therapeutic agent.[1]

These application notes provide a comprehensive overview of the recommended dosage and experimental protocols for utilizing **PF-794** in xenograft mouse models based on available preclinical data.

Data Presentation

Table 1: Summary of a TNIK Inhibitor Dosage in a Xenograft Mouse Model



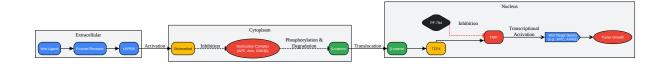
Compo und	Cell Line	Mouse Strain	Dosage	Adminis tration Route	Frequen cy	Outcom e	Referen ce
Compou nd 35b (TNIK Inhibitor)	HCT116 (Human Colorecta I Carcinom a)	Nude Mice	50 mg/kg	Oral (p.o.)	Twice Daily	Suppress ed tumor growth	[2]

Note: Data for the specific dosage of **PF-794** was not publicly available in the searched literature. The data presented is for a structurally related and potent TNIK inhibitor, providing a valuable reference for dose-finding studies with **PF-794**.

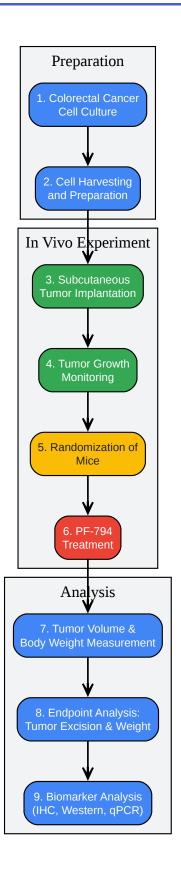
Signaling Pathway

The Wnt/ β -catenin signaling pathway is crucial for cell proliferation, differentiation, and survival. In many cancers, mutations in this pathway lead to the accumulation of β -catenin in the cytoplasm. Upon translocation to the nucleus, β -catenin associates with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to activate the expression of target genes that drive tumor progression. TNIK is a key component of the β -catenin/TCF4 transcriptional complex. **PF-794**, by inhibiting the kinase activity of TNIK, prevents the phosphorylation of TCF4 and disrupts the formation of this complex, thereby inhibiting the transcription of Wnt target genes.









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References

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- 2. Fragment growth-based discovery of novel TNIK inhibitors for the treatment of colorectal cancer PubMed [pubmed.ncbi.nlm.nih.gov]
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